molecular formula C10H14F2N2O2S B2807494 5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride CAS No. 1955524-49-8

5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride

Cat. No. B2807494
CAS RN: 1955524-49-8
M. Wt: 264.29
InChI Key: BJAOURQEJBDISE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the amino groups might participate in acid-base reactions, while the sulfonyl fluoride group could potentially be reactive towards nucleophiles .

Scientific Research Applications

Antimycobacterial Agents

A study highlighted the potential of fluorine-containing sulfonamide derivatives as effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These compounds, incorporating fluorine along with triazinyl sulfonamide moieties, demonstrated significant inhibition of the enzymes, suggesting their applicability in developing new antimycobacterial agents with distinct mechanisms of action, particularly in the face of widespread drug resistance (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Herbicide Development

Research into the selective fluorination of herbicides, such as bentranil analogues, revealed that incorporating fluorine atoms could dramatically alter their herbicidal properties. The study found that fluorobentranil, prepared through fluorination processes involving amino-fluorobenzene derivatives, exhibited enhanced broad-leaf activity and selectivity in crops like rice, cereals, and maize. This underscores the role of fluorine substitution in improving the efficacy and selectivity of herbicides (Hamprecht, Würzer, & Witschel, 2004).

Fluorinating Agents

The synthesis and application of fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead), demonstrate the utility of fluorine in organic synthesis. Fluolead, in particular, showcased high thermal stability and resistance to aqueous hydrolysis, alongside diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity. This highlights the significance of fluorine-containing compounds in the development of novel fluorinating agents for both academic and industrial purposes (Umemoto, Singh, Xu, & Saito, 2010).

Chemical Biology and Pharmacology

Aliphatic sulfonyl fluorides have garnered interest as reactive probes in chemical biology and pharmacology, leading to the development of methods for their synthesis. A visible-light-mediated decarboxylative fluorosulfonylethylation technique has been invented, allowing for the creation of sulfonyl fluoride compound libraries. This method facilitates the exploration of sulfonyl fluorides' roles as probes in understanding biological systems and drug development (Xu, Xu, Yang, Cao, & Liao, 2019).

CDK2 Inhibitors in Cancer Research

The synthesis of new fluorine compounds incorporating 4-amino-1,2,4-triazino[4,3-b] − 1,2,4-triazin-8-one derivatives has been researched for their potential as CDK2 inhibitors in tumor cells. These compounds, through their innovative structural design, provide a promising avenue for developing novel anticancer agents, demonstrating the versatility of fluorine-containing compounds in medicinal chemistry (Al-Otaibi & Bakhotmah, 2020).

properties

IUPAC Name

5-amino-4-(tert-butylamino)-2-fluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2S/c1-10(2,3)14-8-4-6(11)9(5-7(8)13)17(12,15)16/h4-5,14H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAOURQEJBDISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=C(C=C1N)S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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